3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a trifluoromethyl group at the 3-position.
Mechanism of Action
Target of Action
It’s known that pyrazolo[3,4-b]pyridine derivatives have a wide range of pharmacological activity , suggesting they interact with multiple biological targets.
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives, which include this compound, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have significant applications in the agrochemical and pharmaceutical industries, suggesting they interact with a variety of biochemical pathways .
Result of Action
Tfmp derivatives are known to exhibit a wide range of biological activities, suggesting they have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the metabolic pathways of agrochemicals and pharmaceuticals . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, thereby modulating their catalytic activity. This modulation can result in either the inhibition or activation of the enzymes, depending on the specific biochemical context.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in the stress response and metabolic regulation . Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, thereby altering their function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving stress response . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s effects become significantly pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For instance, the compound can modulate the activity of enzymes involved in the synthesis and degradation of various metabolites, leading to changes in their levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its biological activity. The compound’s distribution can also be affected by its physicochemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with trifluoromethyl-substituted β-diketones in the presence of glacial acetic acid . This reaction is carried out under reflux conditions to facilitate the formation of the fused heterocyclic system.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution at the pyridine ring.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, affecting its reactivity and biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Typically uses reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Often employs oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Commonly uses reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can introduce various functional groups into the pyridine ring, while oxidation and reduction can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antimicrobial, anti-inflammatory, and antitumor activities.
Agrochemicals: Used as a key structural motif in the development of new pesticides and herbicides.
Material Science: Investigated for its potential use in the synthesis of novel materials with unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)pyridine
- 3-fluoro-2-(trifluoromethyl)pyridine
- chloro-bis(trifluoromethyl)pyridine
Uniqueness
3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its fused heterocyclic structure, which imparts distinct electronic and steric properties. The presence of the trifluoromethyl group further enhances its biological activity and stability, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-4-2-1-3-11-6(4)13-12-5/h1-3H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDKAMJFPZJIKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60701940 | |
Record name | 3-(Trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60701940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956010-87-0 | |
Record name | 3-(Trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60701940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine a useful building block in organic synthesis?
A1: this compound serves as a versatile building block due to its efficient synthesis and ability to be further functionalized. The research demonstrates a one-pot procedure for synthesizing this compound in multigram scale []. This scalability makes it practical for further research and development. Additionally, the molecule can be easily modified at the 3-position, allowing for the creation of a variety of 3-substituted 1H-pyrazolo[3,4-b]pyridine derivatives []. This versatility makes it a valuable starting point for exploring new chemical entities with potentially interesting biological activities.
Q2: What synthetic methods are highlighted in the research for modifying this compound?
A2: The research emphasizes the use of microwave-assisted synthesis as a key technique for modifying this compound []. Microwave-assisted synthesis offers several advantages over conventional heating methods, including shorter reaction times, improved yields, and greater selectivity. This technique allows for the rapid exploration of various reaction conditions and the efficient creation of diverse 3-substituted 1H-pyrazolo[3,4-b]pyridine derivatives.
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